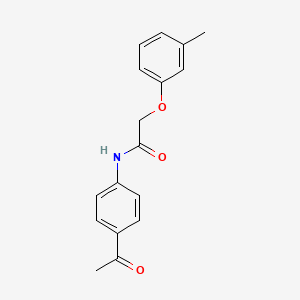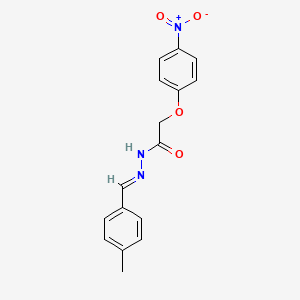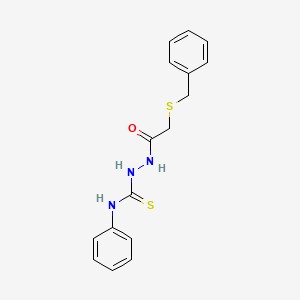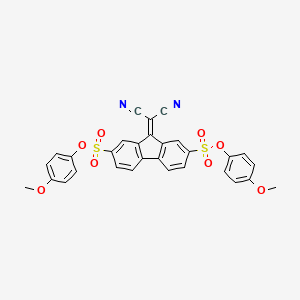
N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide is an organic compound with a complex structure that includes both acetyl and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide typically involves the following steps:
Acetylation: The starting material, 4-aminophenol, is acetylated using acetic anhydride to form 4-acetylaminophenol.
Etherification: 3-methylphenol is reacted with chloroacetic acid to form 2-(3-methylphenoxy)acetic acid.
Amide Formation: The final step involves the coupling of 4-acetylaminophenol with 2-(3-methylphenoxy)acetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale acetylation: using acetic anhydride in the presence of a catalyst.
Continuous flow etherification: to enhance the efficiency and yield of 2-(3-methylphenoxy)acetic acid.
Automated coupling reactions: using advanced machinery to ensure consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of N-(4-hydroxyphenyl)-2-(3-methylphenoxy)acetamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Organic Synthesis: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide exerts its effects depends on its application:
Pharmaceuticals: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Organic Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
N-(4-acetylphenyl)-2-phenoxyacetamide: Lacks the methyl group on the phenoxy ring.
N-(4-methylphenyl)-2-(3-methylphenoxy)acetamide: Has a methyl group on the amide phenyl ring instead of the acetyl group.
Uniqueness
N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide is unique due to the presence of both acetyl and methyl groups, which can influence its reactivity and interactions in chemical and biological systems. This structural uniqueness can lead to distinct properties and applications compared to its analogs.
Properties
Molecular Formula |
C17H17NO3 |
|---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C17H17NO3/c1-12-4-3-5-16(10-12)21-11-17(20)18-15-8-6-14(7-9-15)13(2)19/h3-10H,11H2,1-2H3,(H,18,20) |
InChI Key |
FMNYPANVMTXYAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(4-butoxyphenyl)methylidene]-4-methylaniline](/img/structure/B11991833.png)
![methyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11991840.png)
![Ethyl 3-(3-chlorophenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11991851.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11991857.png)
![2-amino-4-(2,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B11991863.png)
![7,9-Dichloro-2-(4-methoxyphenyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11991873.png)


![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11991907.png)
![N-[2,2,2-trichloro-1-(2,4,6-trichlorophenoxy)ethyl]butanamide](/img/structure/B11991922.png)

![2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11991928.png)


